molecular formula C11H12N4 B1308921 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine CAS No. 876708-23-5

3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine

Cat. No.: B1308921
CAS No.: 876708-23-5
M. Wt: 200.24 g/mol
InChI Key: GBMWJSLSINTZJI-UHFFFAOYSA-N
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Description

3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine is a heterocyclic aromatic compound belonging to the pyridinium class of chemicals. It is a white, crystalline solid with a molecular weight of 209.24 g/mol and a melting point of 151-153°C. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide. This compound has been widely studied in the scientific community due to its interesting properties and potential applications.

Scientific Research Applications

Molecular Structure and Vibrational Spectra

A study by Lorenc et al. (2008) explored the molecular structure and vibrational energy levels of imidazo[4,5-b]pyridine derivatives, including 3H-imidazo[4,5-b]pyridine, using density functional theory (DFT). This research highlighted the role of the N+H group in hydrogen bonding, influencing the vibrational spectra and structure of these compounds (Lorenc et al., 2008).

Anticancer and Antimicrobial Potential

Shelke et al. (2017) conducted research on the synthesis and evaluation of 3H-imidazo[4,5-b]pyridine derivatives for anticancer and antimicrobial activities. This study found that certain derivatives exhibited significant activity against breast cancer cell lines and bacterial strains, suggesting the therapeutic potential of these compounds (Shelke et al., 2017).

Corrosion Inhibition

In a 2021 study, Saady et al. examined the performance of imidazo[4,5-b] pyridine derivatives as corrosion inhibitors for mild steel. Their research utilized various techniques, including electrochemical analysis, to demonstrate the efficacy of these compounds in protecting steel from corrosion (Saady et al., 2021).

Mechanism of Action

Target of Action

The compound 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine, also known as 4-PYRIDIN-3-YL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE, is structurally similar to purines . This resemblance has led to its investigation for potential therapeutic significance. The compound is known to play a crucial role in numerous disease conditions .

Mode of Action

The compound’s first discovered bioactivity was as a positive allosteric modulator of the GABA A receptor . This means that it enhances the effect of GABA, a neurotransmitter, at the GABA A receptor, which can lead to an increase in the receptor’s activity .

Biochemical Pathways

Imidazopyridines, the group to which this compound belongs, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . This broad influence on cellular pathways underscores their medicinal significance in the central nervous system, digestive system, cancer, inflammation, and other conditions .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound can be considered, is an important part of medicinal chemistry and drug discovery . Their application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its influence on a wide range of cellular pathways . .

Biochemical Analysis

Biochemical Properties

3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, this compound acts as a positive allosteric modulator of the GABA A receptor, influencing neurotransmission and exhibiting potential therapeutic effects in central nervous system disorders . Additionally, it has been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential candidate for cancer treatment . The interactions of this compound with these biomolecules are primarily mediated through binding to specific active sites, leading to modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound has been shown to alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to the active site of aromatase, inhibiting its activity and reducing estrogen biosynthesis . Additionally, this compound can activate the GABA A receptor by binding to an allosteric site, enhancing its inhibitory effects on neurotransmission . These molecular interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation, affecting its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects with minimal toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of active and inactive metabolites . The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin play a role in its distribution within the bloodstream, affecting its bioavailability and therapeutic efficacy . The localization and accumulation of this compound in specific tissues have been studied, providing insights into its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing it to specific organelles, influencing its activity and function . The subcellular localization of this compound has been linked to its ability to modulate cellular processes such as gene expression and apoptosis .

Properties

IUPAC Name

4-pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-8(6-12-4-1)10-11-9(3-5-13-10)14-7-15-11/h1-2,4,6-7,10,13H,3,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMWJSLSINTZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424322
Record name 4-(Pyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876708-23-5
Record name 4-(Pyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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